molecular formula C9H12ClN3O B13869951 6-chloro-N-(oxan-4-yl)pyrazin-2-amine

6-chloro-N-(oxan-4-yl)pyrazin-2-amine

Cat. No.: B13869951
M. Wt: 213.66 g/mol
InChI Key: LUGKNLNUPRGCRL-UHFFFAOYSA-N
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Description

6-chloro-N-(oxan-4-yl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chlorine atom and an oxan-4-yl group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(oxan-4-yl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-amine with oxan-4-yl derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 6-chloropyrazine-2-amine reacts with an oxan-4-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(oxan-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-N-(oxan-4-yl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(oxan-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(oxan-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yl group enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

6-chloro-N-(oxan-4-yl)pyrazin-2-amine

InChI

InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,12,13)

InChI Key

LUGKNLNUPRGCRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CN=CC(=N2)Cl

Origin of Product

United States

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